
2-(6-(Cyclopropylmethylsulfonyl)pyridin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-(Cyclopropylmethylsulfonyl)pyridin-3-yl)acetic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a cyclopropylmethylsulfonyl group and an acetic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Cyclopropylmethylsulfonyl)pyridin-3-yl)acetic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of the Cyclopropylmethylsulfonyl Group: This step involves the sulfonylation of the pyridine ring using cyclopropylmethyl sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(6-(Cyclopropylmethylsulfonyl)pyridin-3-yl)acetic acid undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Triethylamine, sodium hydride
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)
Major Products Formed
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Sulfides
Substitution Products: Alkylated pyridine derivatives
Scientific Research Applications
2-(6-(Cyclopropylmethylsulfonyl)pyridin-3-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(6-(Cyclopropylmethylsulfonyl)pyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-3-yl)acetic Acid: A simpler analog without the cyclopropylmethylsulfonyl group.
2-(6-Methylpyridin-3-yl)acetic Acid: Contains a methyl group instead of the cyclopropylmethylsulfonyl group.
Uniqueness
2-(6-(Cyclopropylmethylsulfonyl)pyridin-3-yl)acetic acid is unique due to the presence of the cyclopropylmethylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C11H13NO4S |
|---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
2-[6-(cyclopropylmethylsulfonyl)pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C11H13NO4S/c13-11(14)5-9-3-4-10(12-6-9)17(15,16)7-8-1-2-8/h3-4,6,8H,1-2,5,7H2,(H,13,14) |
InChI Key |
RGSVUAKPZHTHJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CS(=O)(=O)C2=NC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[3-[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-2-[4-(dimethylamino)phenyl]-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B14000552.png)
![N,N'-(Propane-1,2-diyl)di(tricyclo[3.3.1.1~3,7~]decane-1-carboxamide)](/img/structure/B14000560.png)

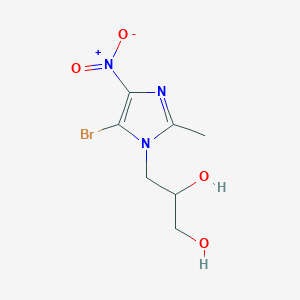

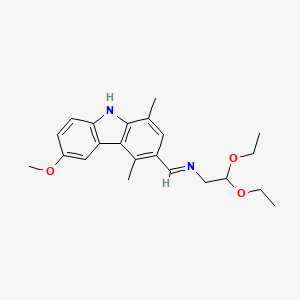
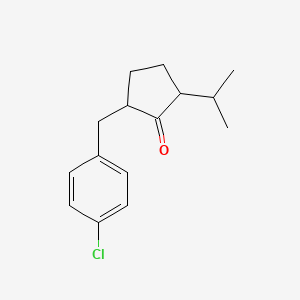
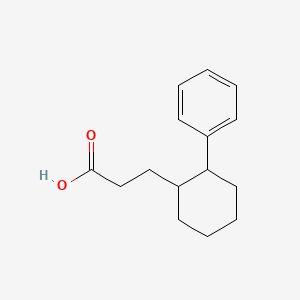
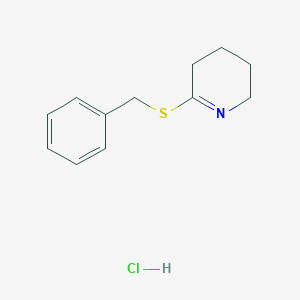
![2-[hydroxy(diphenyl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B14000633.png)



